ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is a complex organic compound that features a benzothiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate typically involves multiple steps. One common approach starts with the preparation of the benzothiadiazine ring, which can be synthesized through the reaction of appropriate sulfonamides with chlorosulfonic acid, followed by cyclization . The propyl group is introduced via alkylation reactions, and the final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiadiazine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazine ring or the benzoate ester group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
Ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzothiadiazine ring system can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, or cell signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]acetate
- 4-Hydroxy-2-quinolones
- 1,2,4-Triazoles
Uniqueness
Ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern on the benzothiadiazine ring and the presence of the benzoate ester group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H21N3O5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 4-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H21N3O5S/c1-3-11-23-13-21-29(26,27)18-12-15(7-10-17(18)23)19(24)22-16-8-5-14(6-9-16)20(25)28-4-2/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24) |
InChI Key |
BRUQKNOYILVWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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